Vapor Pressure Benchmarking: Precise Volatility Data for Controlled Precursor Delivery
The vapor pressure of tris(dimethylamino)antimony (TDMASb) has been accurately determined using the static method over the technologically relevant temperature range of 258–323 K. This dataset, which is the first reported for this compound, provides an Antoine equation fit for precise precursor dosimetry in CVD and ALD processes. At 30°C, the vapor pressure is 0.5 mmHg (0.67 hPa). This data directly addresses a key process control parameter that was previously unavailable or unreliable, enabling reproducible film growth [1]. In contrast, vapor pressure data for alternative antimony precursors like antimony ethoxide (Sb(OEt)₃) or trimethylantimony are often less systematically documented or show significant scatter in literature, making precise delivery more challenging [2].
| Evidence Dimension | Vapor Pressure at 30°C |
|---|---|
| Target Compound Data | 0.5 mmHg (0.67 hPa) |
| Comparator Or Baseline | Alternative Sb precursors (e.g., Sb(OEt)₃): No systematic, high-accuracy data available |
| Quantified Difference | First reported systematic vapor pressure dataset for TDMASb, providing reliable Antoine parameters |
| Conditions | Static method measurement, temperature range 258–323 K, pure compound |
Why This Matters
Accurate vapor pressure data is essential for designing reproducible precursor delivery systems, controlling film growth rates, and scaling up ALD/CVD processes from research to manufacturing.
- [1] Morávek, P., Fulem, M., Pangrác, J., Hulicius, E., & Růžička, K. (2013). Vapor pressures of dimethylcadmium, trimethylbismuth, and tris(dimethylamino)antimony. Fluid Phase Equilibria, 360, 106-110. View Source
- [2] Gelest, Inc. (n.d.). TRIS(DIMETHYLAMINO)ANTIMONY OMAN080 Technical Datasheet. Vapor pressure, 30 °C: 0.5 mm. View Source
